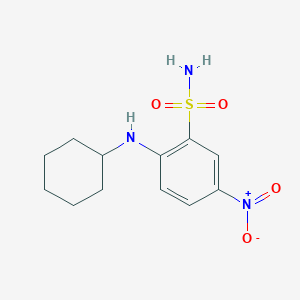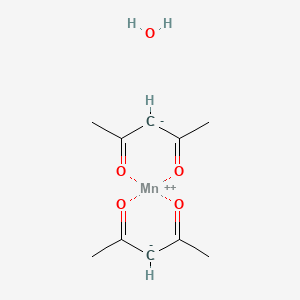
Manganese(2+);pentane-2,4-dione;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of manganese(2+);pentane-2,4-dione;hydrate typically involves the reaction of manganese salts with pentane-2,4-dione in an aqueous medium. One common method involves the use of manganese(II) chloride or manganese(II) acetate, which reacts with pentane-2,4-dione in the presence of a base such as sodium hydroxide to form the desired complex .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
Manganese(2+);pentane-2,4-dione;hydrate undergoes various chemical reactions, including:
Oxidation: The manganese center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced back to manganese(II) from higher oxidation states.
Substitution: Ligands in the coordination sphere can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
Reduction: Sodium borohydride or hydrazine can serve as reducing agents.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by changing the solvent environment.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield manganese(III) or manganese(IV) complexes, while reduction will revert the compound to manganese(II) complexes .
Scientific Research Applications
Manganese(2+);pentane-2,4-dione;hydrate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which manganese(2+);pentane-2,4-dione;hydrate exerts its effects involves the coordination of the manganese center with the oxygen atoms of pentane-2,4-dione. This coordination stabilizes the manganese ion and facilitates various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions .
Comparison with Similar Compounds
Similar Compounds
- Iron(2+);pentane-2,4-dione;hydrate
- Copper(2+);pentane-2,4-dione;hydrate
- Nickel(2+);pentane-2,4-dione;hydrate
Uniqueness
Manganese(2+);pentane-2,4-dione;hydrate is unique due to its specific redox properties and stability. Compared to similar compounds, it offers distinct advantages in catalytic applications and biological interactions, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C10H16MnO5 |
|---|---|
Molecular Weight |
271.17 g/mol |
IUPAC Name |
manganese(2+);pentane-2,4-dione;hydrate |
InChI |
InChI=1S/2C5H7O2.Mn.H2O/c2*1-4(6)3-5(2)7;;/h2*3H,1-2H3;;1H2/q2*-1;+2; |
InChI Key |
OYMREHNGKLGDPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.O.[Mn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2H-1,3-benzodioxol-5-yl)amino]pyridine-4-carbonitrile](/img/structure/B12311928.png)
![2-[({1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]furan-3-carboxylic acid](/img/structure/B12311941.png)


![rac-(4aR,7aR)-4a-(trifluoromethyl)-octahydro-1lambda6-thiopyrano[2,3-c]pyrrole-1,1-dione, cis](/img/structure/B12311959.png)
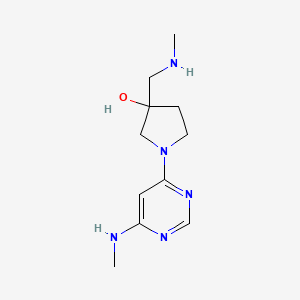
![4-{6-[(Oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}benzene-1-sulfonamide](/img/structure/B12311974.png)
![N-[1-[6-(4-fluoropyrazol-1-yl)pyridin-3-yl]ethyl]-3-methyl-5-[4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl]pyridine-2-carboxamide](/img/structure/B12311979.png)

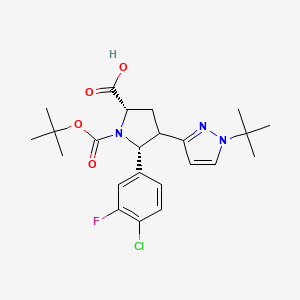
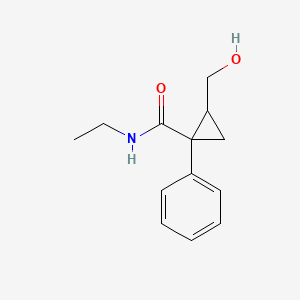
![10-ethoxy-6,6,9-trimethyl-3-pentyl-8,10-dihydro-7H-benzo[c]chromene-1,9-diol](/img/structure/B12312009.png)
